Reversin 121 (N(α)-Boc-l-Asp(OBn)-l-Lys(Z)-OtBu) is a synthetic dipeptide that acts as a potent and specific inhibitor of P-glycoprotein (P-gp), a multidrug resistance (MDR) transporter. [] MDR transporters are membrane proteins that efflux a variety of structurally unrelated compounds from the cell, including many anticancer drugs. This efflux mechanism can lead to decreased intracellular drug accumulation and, consequently, drug resistance. [] Reversin 121 is often used in research to study the role of P-gp in MDR and to develop strategies to overcome P-gp-mediated drug resistance. [, ]
Reversin 121 is categorized under experimental drugs and has been noted for its potential therapeutic applications in oncology due to its ability to inhibit P-glycoprotein, which is often overexpressed in multidrug-resistant cancer cells .
The synthesis of Reversin 121 involves a multi-step process, typically characterized by the use of solid-phase peptide synthesis techniques. One notable method includes:
The synthesis parameters are critical, including reaction temperatures, pH levels, and reaction times, which must be optimized for yield and purity.
Reversin 121's molecular structure features a complex arrangement that contributes to its biological activity:
The detailed structural formula can be represented by its InChI key: SVNKEDMVAQBLLN-SVBPBHIXSA-N, which provides insights into its stereochemistry and connectivity .
Reversin 121 participates in several chemical reactions primarily involving binding interactions with P-glycoprotein:
These reactions are essential for understanding how Reversin 121 can be utilized to improve therapeutic outcomes in multidrug-resistant cancers.
The mechanism of action for Reversin 121 involves:
Research indicates that Reversin 121 acts through competitive inhibition at the efflux pump site, significantly impacting drug pharmacokinetics and pharmacodynamics .
Reversin 121 exhibits several notable physical and chemical properties:
These properties are critical for developing effective delivery systems and ensuring therapeutic efficacy .
Reversin 121 has several significant applications in scientific research and clinical settings:
The ongoing research into Reversin 121 emphasizes its potential as a transformative agent in cancer treatment strategies aimed at improving patient outcomes through enhanced drug efficacy .
Reversin 121 (C₃₄H₄₇N₃O₉; MW 641.75 g/mol; CAS 174630-04-7) is a high-affinity peptide that functions as a potent inhibitor of P-glycoprotein (P-gp/ABCB1), a critical ATP-binding cassette (ABC) transporter implicated in multidrug resistance (MDR) in cancers [5]. Biochemically, Reversin 121 enhances the ATPase activity of MDR1, effectively exhausting cellular energy reserves required for drug efflux. This inhibition occurs through non-competitive binding to P-gp’s nucleotide-binding domains (NBDs), inducing conformational changes that impede substrate translocation [5] [9]. Pharmacologically, Reversin 121 exhibits dose-dependent inhibition, with an IC₅₀ of 1.41 μM against human MDR1 expressed in NIH3T3 cells, as quantified via flow cytometric analysis of drug efflux [5]. Its oil-like physical state and solubility in DMSO (100 mg/mL) facilitate experimental applications, though its instability requires nitrogen-sealed storage at -80°C [5].
Table 1: Key Biochemical Properties of Reversin 121
Property | Value |
---|---|
Molecular Formula | C₃₄H₄₇N₃O₉ |
Molecular Weight | 641.75 g/mol |
CAS Number | 174630-04-7 |
Mechanism of Action | P-gp Inhibition via ATPase stimulation |
Solubility | 100 mg/mL in DMSO |
IC₅₀ (MDR1 Inhibition) | 1.41 μM |
The discovery of Reversin 121 emerged from early 2000s research into peptide-based MDR modulators, which aimed to overcome limitations of small-molecule inhibitors like verapamil (e.g., toxicity, nonspecificity). High-affinity peptides were designed to target conserved regions of ABC transporters with greater specificity [2] [7]. Reversin 121 was identified through structure-activity relationship (SAR) studies focusing on peptides capable of disrupting P-gp’s ATP hydrolysis cycle. Its design incorporates a 6-amino acid sequence optimized for binding to MRP1 and MRP3 transporters, expanding its utility beyond P-gp inhibition [2]. This development aligned with broader oncology efforts to repurpose existing compounds; for example, flavonoids like quercetin were concurrently investigated for MDR reversal but exhibited lower potency compared to synthetic peptides [7]. The orthotopic mouse model of pancreatic cancer (2008) marked a key milestone, demonstrating Reversin 121’s ability to reverse chemotherapy-induced MDR in vivo [2].
MDR remains a primary cause of chemotherapy failure, driven largely by ABC transporter upregulation (e.g., P-gp, MRP1, BCRP). These proteins expel chemotherapeutics like doxorubicin and paclitaxel from cancer cells, reducing intracellular drug accumulation [7] [9]. Reversin 121 addresses this by:
Table 2: Reversin 121 in MDR Reversal Across Cancer Models
Cancer Model | Resistance Factor | Key Outcome |
---|---|---|
Pancreatic Carcinoma (Panc1) | Chemotherapy-induced | ↓ MRP+ cells; ↓ metastasis size [2] |
Neuroblastoma (IMR32-Dox) | Doxorubicin (RF*: 45) | IC₅₀ reduction (82-fold with THP conjugate) [9] |
Lung Cancer (NCI-H460) | Paclitaxel | Resensitization at 5 μM [5] |
RF: Resistance Factor (IC₅₀ resistant / IC₅₀ parental) |
Reversin 121 exemplifies the "repurposed oncology drug" paradigm—decades-old peptides redeployed against novel targets like MDR proteins [1]. Its integration into polymer-drug conjugates represents a frontier in overcoming physiological barriers to MDR reversal [9].
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: